

Physicochemical properties of 2,5-Dimethoxypyrimidin-4-amine

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Compound of Interest

Compound Name: **2,5-Dimethoxypyrimidin-4-amine**

Cat. No.: **B1331116**

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An In-depth Technical Guide on the Physicochemical Properties of **2,5-Dimethoxypyrimidin-4-amine**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Dimethoxypyrimidin-4-amine**, a heterocyclic compound of interest in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its chemical identity, physical characteristics, and predicted properties. Key experimental protocols for determining these properties are outlined, accompanied by workflow visualizations. Furthermore, the potential biological context and relevant signaling pathways are discussed based on the activities of structurally similar compounds. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

2,5-Dimethoxypyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental core in various biologically active molecules, including nucleic acids and numerous therapeutic agents. The substituents on the pyrimidine ring, in this case, two methoxy groups and an amine group, significantly influence the molecule's physicochemical properties such as solubility, lipophilicity, and acid-base characteristics. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and interaction with biological

targets. This guide synthesizes available data to serve as a foundational resource for further research and development involving this compound.

Chemical Identity

A clear identification of a chemical compound is the first step in its scientific evaluation. This section provides the fundamental identifiers for **2,5-Dimethoxypyrimidin-4-amine**.

Identifier	Value
Chemical Name	2,5-Dimethoxypyrimidin-4-amine
Synonyms	4-Amino-2,5-dimethoxypyrimidine, 4-Pyrimidinamine, 2,5-dimethoxy-
CAS Number	6960-17-4 [1] [2] [3]
Molecular Formula	C6H9N3O2 [1] [2] [3]
Molecular Weight	155.15 g/mol [1] [2] [3]
Canonical SMILES	COC1=CN=C(N=C1N)OC
InChI Key	XOJPOIGPYBYDJF-UHFFFAOYSA-N [3]

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of **2,5-Dimethoxypyrimidin-4-amine**.

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Appearance	White to light yellow crystalline powder[1][3]	Experimental
Melting Point	180-181 °C[1][3]	Experimental
Boiling Point	316.2 ± 45.0 °C[3]	Predicted
Density	1.229 ± 0.06 g/cm³ (at 20°C)[1][3]	Predicted
pKa	5.06 ± 0.10[3]	Predicted
LogP (XLogP3)	0.1[1]	Computed
Topological Polar Surface Area (TPSA)	70.3 Å²[1]	Computed
Hydrogen Bond Donor Count	1[1][2]	Computed
Hydrogen Bond Acceptor Count	5[1][2]	Computed
Rotatable Bond Count	2[1][2]	Computed

Experimental Protocols

This section details the methodologies for determining key physicochemical properties. These are generalized protocols that serve as a starting point for laboratory investigation.

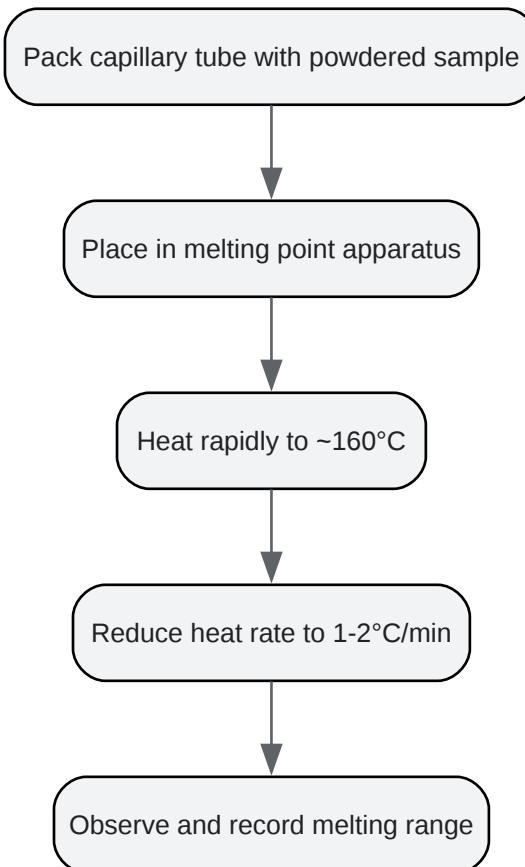
Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a substance's purity.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **2,5-Dimethoxypyrimidin-4-amine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

- Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (180 °C).
- Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.



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Melting Point Determination Workflow

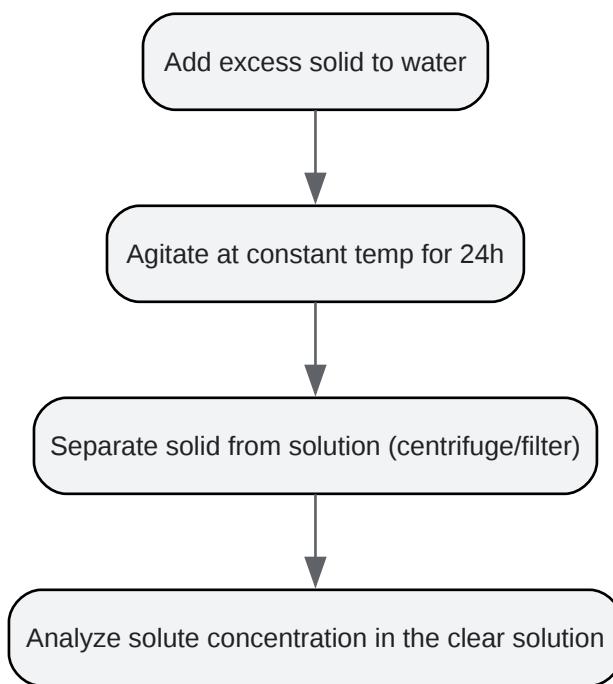
Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical property for drug delivery and formulation.

Methodology:

- Sample Preparation: An excess amount of **2,5-Dimethoxypyrimidin-4-amine** is added to a known volume of distilled water in a sealed flask.

- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Aqueous Solubility Determination Workflow

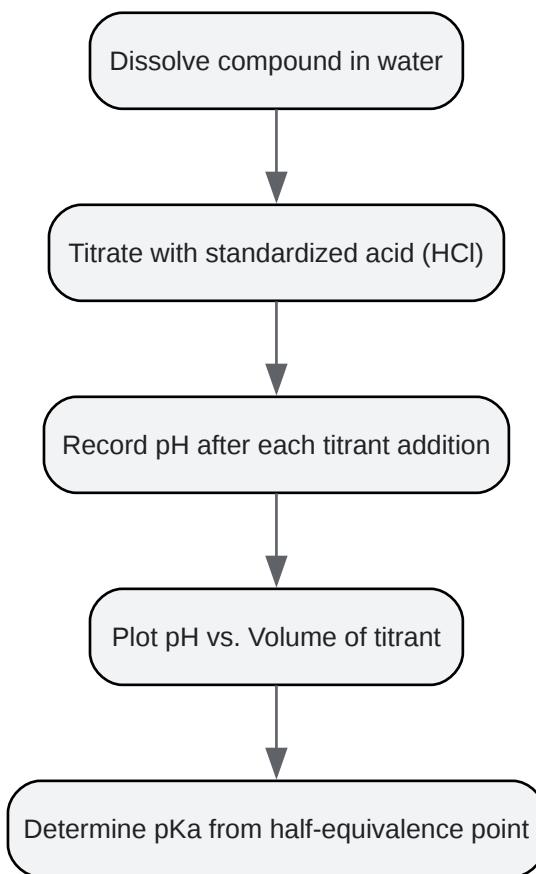
pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

Methodology:

- Solution Preparation: A precise amount of **2,5-Dimethoxypyrimidin-4-amine** is dissolved in a known volume of water (or a co-solvent if solubility is low).

- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.



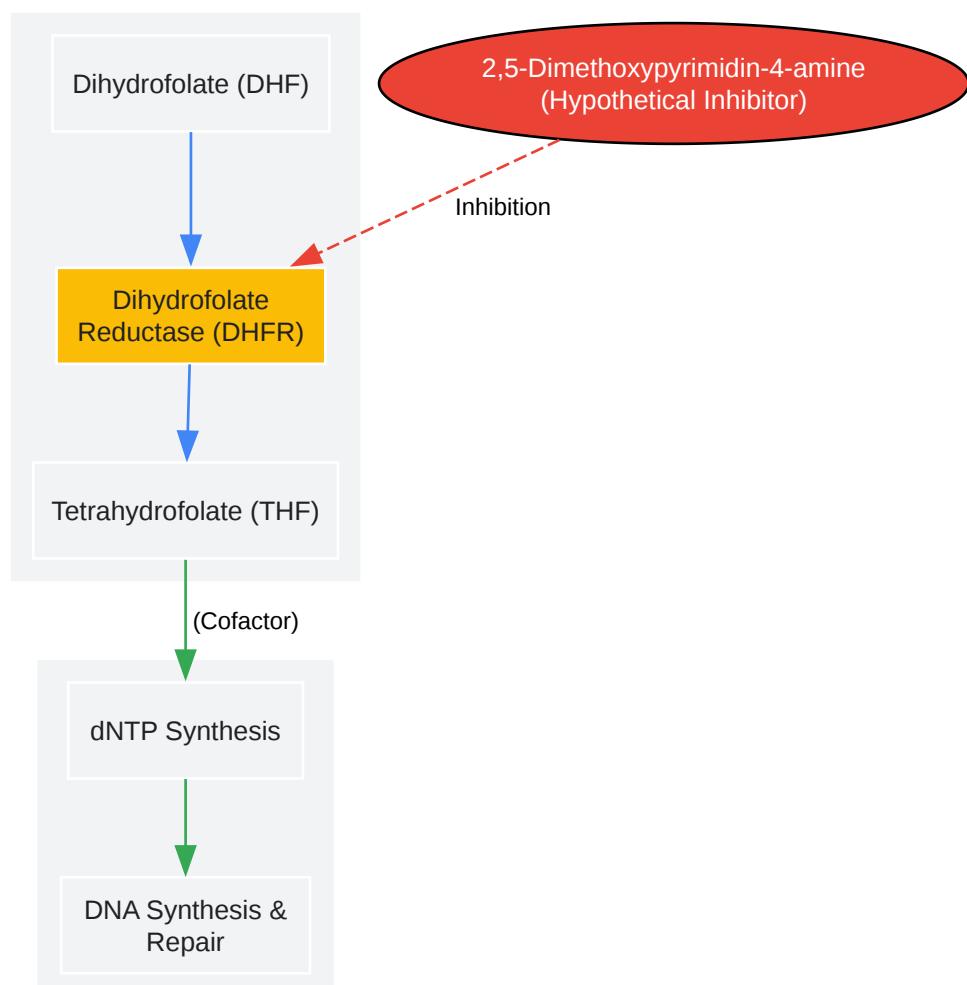
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pKa Determination Workflow

Biological Context and Potential Signaling Pathways

While specific biological activity for **2,5-Dimethoxypyrimidin-4-amine** is not extensively documented in the public domain, the aminopyrimidine scaffold is a well-known pharmacophore. Compounds with similar structures, such as certain diaminopyrimidines and pyridopyrimidines, are known to act as inhibitors of dihydrofolate reductase (DHFR).^[4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.

Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs. For example, the lipophilic diaminopyridopyrimidine BW 301U is a potent inhibitor of DHFR and mammalian cell growth.^[4] Given its structural features, it is plausible that **2,5-Dimethoxypyrimidin-4-amine** could be investigated for similar biological activities.



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Hypothetical Inhibition of Folate Pathway

Conclusion

This guide has consolidated the available physicochemical data for **2,5-Dimethoxypyrimidin-4-amine**, presenting it in a structured and accessible format for scientific professionals. The provided experimental protocols and workflow diagrams offer a practical basis for the laboratory characterization of this compound. While its specific biological role is yet to be fully elucidated, its structural similarity to known enzyme inhibitors, particularly in the folate pathway, suggests a promising avenue for future pharmacological investigation. The information compiled herein serves as a valuable technical resource to support and guide such research endeavors.

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